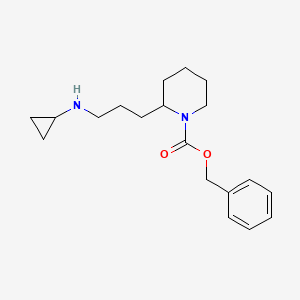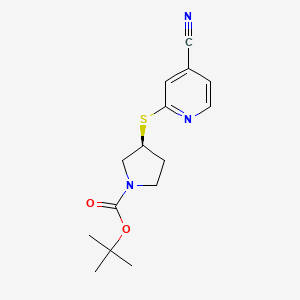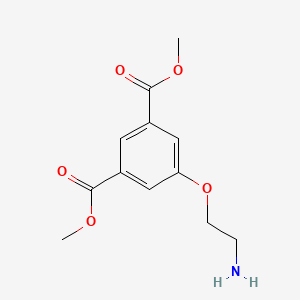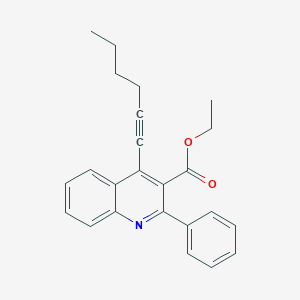![molecular formula C25H32N2O4S B13973304 L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- CAS No. 255374-80-2](/img/structure/B13973304.png)
L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a phenylalanine backbone, a cyano group, and a sulfonyl group attached to a tris(1-methylethyl)phenyl moiety. Its unique structure makes it a valuable tool in biochemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- typically involves multiple steps, starting with the preparation of the phenylalanine derivative. The cyano group is introduced through a cyanoacetylation reaction, where cyanoacetamide derivatives are formed by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The sulfonyl group is then added using sulfonylation reactions, which involve the reaction of the phenylalanine derivative with sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: The phenyl and sulfonyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to elevated temperatures and reaction times from minutes to hours .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenylalanine derivatives. These products have distinct properties and applications in various fields .
Scientific Research Applications
L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The cyano group acts as a vibrational reporter, providing insights into the local environment of proteins. The sulfonyl group can form hydrogen bonds and van der Waals interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Cyanophenylalanine: Similar structure but lacks the sulfonyl group, making it less versatile in certain applications.
4-Cyano-L-phenylalanine: Another variant used as a vibrational probe but with different substitution patterns.
Uniqueness
L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- stands out due to its unique combination of functional groups, which provide distinct chemical and physical properties. Its ability to act as a vibrational reporter and its versatility in various chemical reactions make it a valuable compound in scientific research .
Properties
CAS No. |
255374-80-2 |
|---|---|
Molecular Formula |
C25H32N2O4S |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(2S)-3-(3-cyanophenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C25H32N2O4S/c1-15(2)20-12-21(16(3)4)24(22(13-20)17(5)6)32(30,31)27-23(25(28)29)11-18-8-7-9-19(10-18)14-26/h7-10,12-13,15-17,23,27H,11H2,1-6H3,(H,28,29)/t23-/m0/s1 |
InChI Key |
FEMOSTVRHHIDDH-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CC2=CC(=CC=C2)C#N)C(=O)O)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CC(=CC=C2)C#N)C(=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




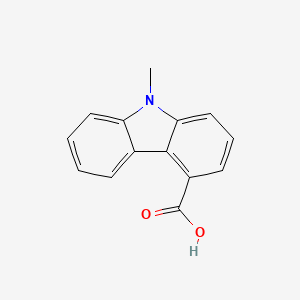
![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)
![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)

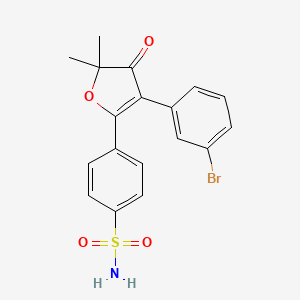
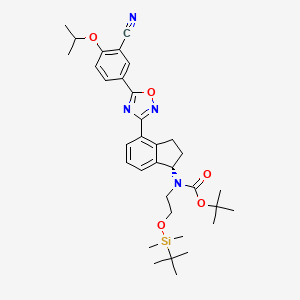
![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)

